
Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring.
准备方法
The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves several steps. One common method includes the reaction of 9-chloroacridine with 4-amino-N-methanesulfonylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反应分析
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学研究应用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound has shown potential as a DNA intercalator, making it useful in genetic studies and molecular biology.
Medicine: It has been investigated for its anticancer properties, particularly in the treatment of leukemia and lymphoma. .
Industry: The compound’s unique properties make it suitable for use in the development of dyes and pigments.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .
相似化合物的比较
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is structurally similar to other acridine derivatives, such as:
Acriflavine: Known for its antiseptic properties.
Amsacrine (m-AMSA): Another acridine derivative with anticancer activity. .
The uniqueness of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- lies in its specific structural modifications, which enhance its DNA intercalation ability and therapeutic potential.
属性
CAS 编号 |
61417-10-5 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI 键 |
MQYNSYYRRLGNQV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


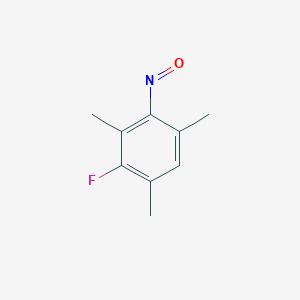
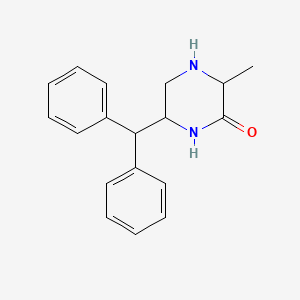
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
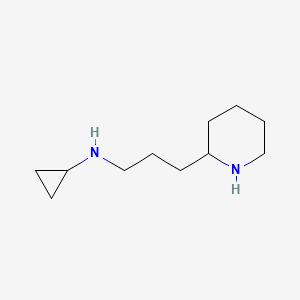
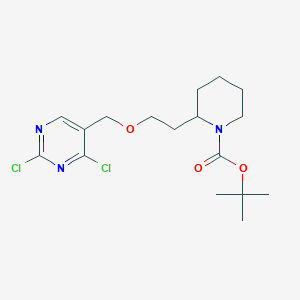
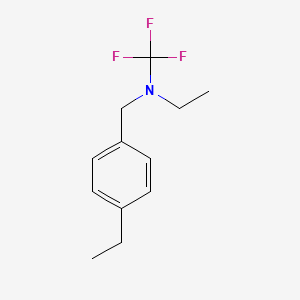
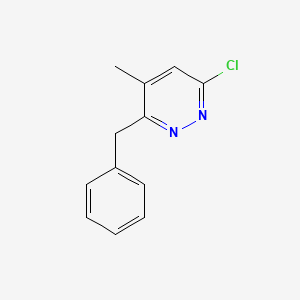
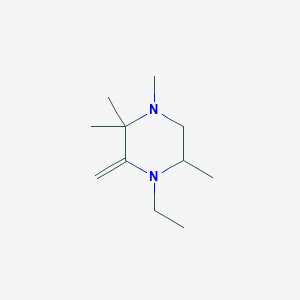
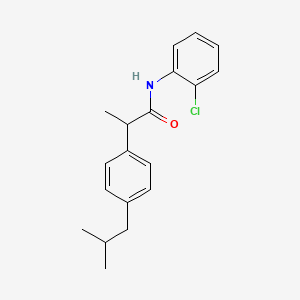
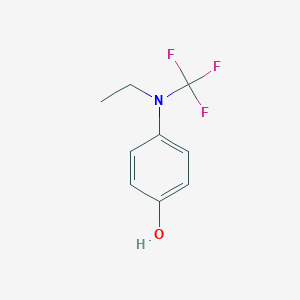
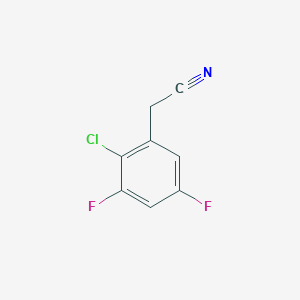
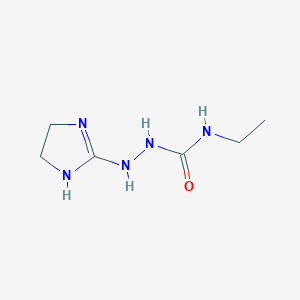
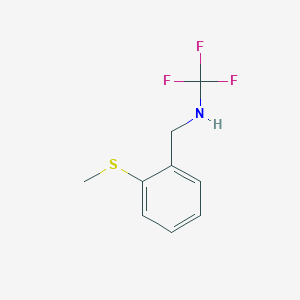
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
